![molecular formula C4H8ClF2N B1446042 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1803595-15-4](/img/structure/B1446042.png)
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF2N It is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the difluoromethyl group. One common method includes the reaction of cyclopropanone with difluoromethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylcyclopropanone derivatives, while substitution reactions can produce various substituted cyclopropane compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antithrombotic Agents
One of the primary applications of 1-(difluoromethyl)cyclopropan-1-amine hydrochloride is as an intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication used to reduce the risk of stroke and heart attack in patients with acute coronary syndrome. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation effectively . The compound serves as a crucial building block in the synthesis pathway of ticagrelor, enhancing its pharmacological properties.
Potential in Neurological Disorders
Research indicates that compounds with cyclopropane structures exhibit unique interactions with neurotransmitter systems. The difluoromethyl group may enhance the lipophilicity and metabolic stability of derivatives, making them promising candidates for developing treatments for neurological disorders such as depression or anxiety disorders. The modulation of neurotransmitter activity through these compounds could lead to novel therapeutic strategies .
Synthetic Applications
Synthesis of Complex Molecules
The compound is utilized in synthetic organic chemistry for constructing complex molecular frameworks. Its unique structure allows for various modifications that can lead to the development of new chemical entities. For example, it can be used to synthesize other fluorinated cyclopropane derivatives, which are valuable in pharmaceuticals and agrochemicals due to their biological activity and stability .
Reagent in Chemical Reactions
As a reagent, this compound can participate in reactions such as nucleophilic substitutions and cycloadditions. Its ability to form stable intermediates makes it a useful tool for chemists aiming to explore new reaction pathways or develop new synthetic methodologies .
Case Study 1: Synthesis of Ticagrelor Derivatives
In a study focused on optimizing the synthesis of ticagrelor derivatives, researchers demonstrated that using this compound significantly improved yield and purity compared to traditional methods. The process involved several steps where this compound acted as an essential intermediate, showcasing its efficiency in producing high-quality pharmaceutical agents .
Case Study 2: Neuroactive Compound Development
A recent investigation explored the neuroactive properties of various cyclopropane derivatives, including those incorporating the difluoromethyl group. The findings suggested that these compounds exhibited promising activity on serotonin receptors, indicating their potential role in developing antidepressants .
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
- Cyclopropanamine hydrochloride
Comparison: 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride, the difluoromethyl group can enhance the compound’s stability and reactivity. The trifluoromethyl analog may exhibit different reactivity patterns due to the additional fluorine atom, affecting its overall behavior in chemical and biological systems.
Biological Activity
Overview
1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a synthetic compound characterized by its unique structure, which includes a cyclopropane ring and a difluoromethyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C4H8ClF2N
- Molecular Weight : 143.56 g/mol
- CAS Number : 1803595-15-4
The difluoromethyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can increase the compound's binding affinity, while the cyclopropane ring contributes to structural rigidity, influencing its overall biological behavior.
Key Targets
- Enzyme Inhibition : The compound has shown potential in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Studies indicate that modifications to the cyclopropane structure can significantly affect potency against BACE1, with 1-(difluoromethyl) derivatives demonstrating improved activity compared to other analogs .
In Vitro Studies
Recent research has explored the efficacy of this compound in various biological assays. Below is a summary of findings related to its activity against BACE1:
Compound | IC50 (μM) | Remarks |
---|---|---|
6a | 73.5 | Weak activity |
6r | ~0.37 | Significant improvement with difluoromethyl substitution |
6u | ~0.55 | Maintained potency in cellular assays |
These results indicate that the introduction of the difluoromethyl group can enhance the inhibitory potency against BACE1, suggesting a pathway for developing more effective therapeutic agents for neurodegenerative diseases .
Alzheimer's Disease Research
In studies focused on Alzheimer’s disease, compounds similar to this compound have been investigated for their role as BACE1 inhibitors. The introduction of difluoromethyl groups has been linked to increased selectivity and reduced metabolic liabilities, making these compounds promising candidates for further development .
Cancer Research
Additionally, compounds with similar structural features have shown antiproliferative activity against various cancer cell lines. For instance, cyclopropylamine analogs have been noted for their ability to inhibit cell growth in vitro, indicating potential applications in oncology.
Properties
IUPAC Name |
1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFCOOLRAJDMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-15-4 | |
Record name | 1-(difluoromethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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